![molecular formula C28H26N4O5 B12381637 N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide: is a complex organic compound that features a quinoline core, a pyrrolidine ring, and a chromone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the Chromone Derivative: This step involves the synthesis of 4-methyl-2-oxochromen-7-yl derivative through cyclization reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via a series of condensation reactions.
Coupling Reactions: The chromone derivative is then coupled with the pyrrolidine ring under specific conditions to form the intermediate compound.
Final Coupling with Quinoline: The intermediate is then coupled with quinoline-4-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Automation: Implementation of automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromone and pyrrolidine moieties.
Reduction: Reduction reactions can occur at the quinoline and chromone rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the chromone and pyrrolidine rings.
Reduction Products: Reduced forms of the quinoline and chromone rings.
Substitution Products: Substituted quinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion.
Industry
Material Science: Use in the development of new materials with unique properties.
Chemical Engineering: Application in the design of chemical processes.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The mechanism involves:
Binding to Active Sites: The compound binds to the active sites of enzymes, inhibiting their activity.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and receptors.
類似化合物との比較
Similar Compounds
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide: shares similarities with other quinoline derivatives and chromone-based compounds.
Uniqueness
Structural Complexity: The combination of quinoline, pyrrolidine, and chromone moieties makes it unique.
Biological Activity: Its potential biological activities distinguish it from other similar compounds.
特性
分子式 |
C28H26N4O5 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-16-14-25(33)37-24-15-18(9-10-19(16)24)31-27(35)23-8-5-13-32(23)28(36)17(2)30-26(34)21-11-12-29-22-7-4-3-6-20(21)22/h3-4,6-7,9-12,14-15,17,23H,5,8,13H2,1-2H3,(H,30,34)(H,31,35)/t17-,23+/m1/s1 |
InChIキー |
GUNONAODEMSMLD-HXOBKFHXSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](C)NC(=O)C4=CC=NC5=CC=CC=C45 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4=CC=NC5=CC=CC=C45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


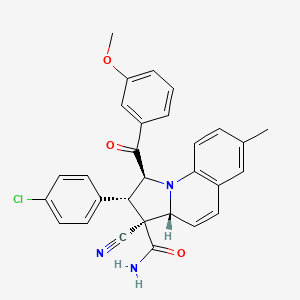
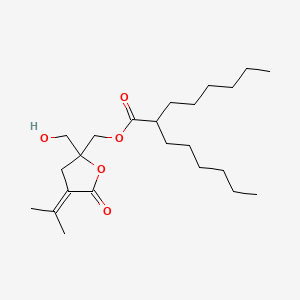

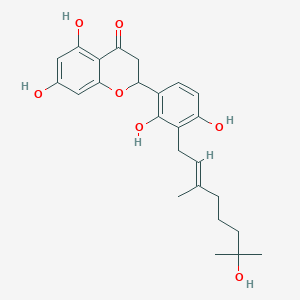
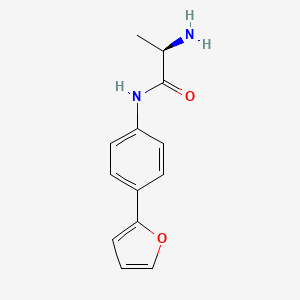
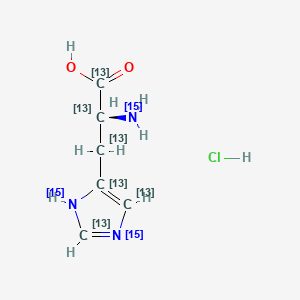
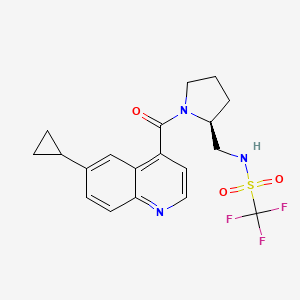
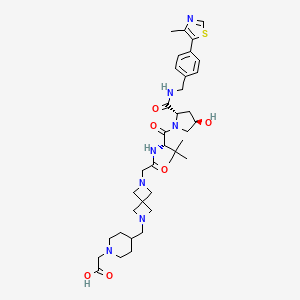
![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)

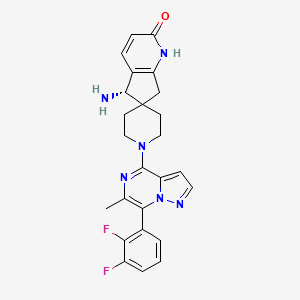
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)

